2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane
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Overview
Description
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane is a halogenated organic compound It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane typically involves the reaction of chloromethyl ether with trifluoroethanol in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where reactants are fed into a reactor under optimized conditions. The use of catalysts and specific reaction parameters can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Alcohols and Ethers: From nucleophilic substitution reactions.
Carbonyl Compounds: From oxidation reactions.
Hydrocarbons: From reduction reactions.
Scientific Research Applications
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s halogen atoms can form strong interactions with biological molecules, leading to inhibition or modification of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Bromo-1-(bromomethoxy)-1,1,2-trifluoroethane
- 2-Fluoro-1-(fluoromethoxy)-1,1,2-trifluoroethane
Uniqueness
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane is unique due to its specific combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.
Properties
CAS No. |
428-92-2 |
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Molecular Formula |
C3H3Cl2F3O |
Molecular Weight |
182.95 g/mol |
IUPAC Name |
2-chloro-1-(chloromethoxy)-1,1,2-trifluoroethane |
InChI |
InChI=1S/C3H3Cl2F3O/c4-1-9-3(7,8)2(5)6/h2H,1H2 |
InChI Key |
FAERCLVMZOAFPK-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(C(F)Cl)(F)F)Cl |
Origin of Product |
United States |
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